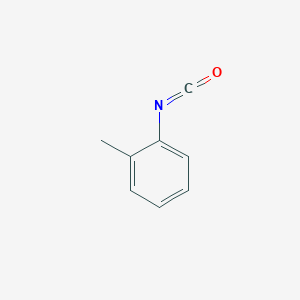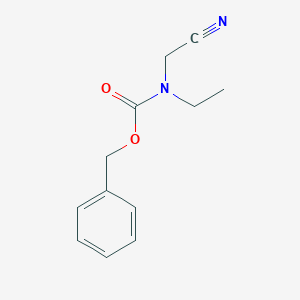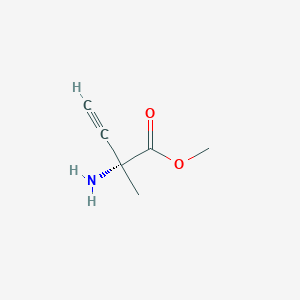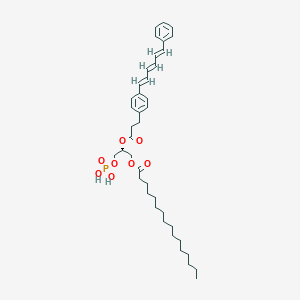
o-Toluil isocianato
Descripción general
Descripción
2-tolyl isocyanate is an isocyanate comprising a benzene core with isocyanato- and methyl substituents ortho to each other. It has a role as a hapten. It is a member of isocyanates and a member of toluenes.
Aplicaciones Científicas De Investigación
Reacciones de hidroboración
En el campo de la química sintética, o-Toluil isocianato se ha utilizado en reacciones de hidroboración. Este proceso implica la conversión quimioselectiva de isocianatos a N-boril formamidas, bis(boril)hemiaminals y N-boril metilaminas . Estos productos son significativos para futuras transformaciones químicas y pueden utilizarse en la síntesis de fármacos y agroquímicos.
Ingeniería de superficies
This compound: juega un papel en la ingeniería de superficies, particularmente en el desarrollo de superficies poliméricas funcionales. A través de reacciones "clic" de tiol-isocianato catalizadas por bases, permite la fabricación rápida de superficies de cepillos de polímero funcionales, micropatrones y multicomponentes . Estas superficies tienen aplicaciones que van desde biosensores hasta microelectrónica.
Aditivos plásticos
Como aditivo, This compound se utiliza para mejorar las propiedades de los plásticos. Puede incorporarse a las formulaciones plásticas para mejorar características como la resistencia, la flexibilidad y la resistencia a los productos químicos y al calor .
Formulaciones de sales de tratamiento térmico
En metalurgia, This compound se utiliza en formulaciones de sales de tratamiento térmico para metales . Estas formulaciones se utilizan para tratar superficies metálicas para mejorar su dureza, resistencia al desgaste y resistencia a la fatiga.
Formación de antígenos para estudios inmunológicos
This compound: reacciona con la albúmina sérica humana para formar antígenos. Estos antígenos se utilizan en estudios inmunológicos para detectar anticuerpos IgE en trabajadores hipersensibles al diisocianato de tolueno . Esta aplicación es crucial para la salud y seguridad ocupacional, ya que ayuda a controlar y gestionar las reacciones alérgicas en entornos industriales.
Mecanismo De Acción
Target of Action
o-Tolyl isocyanate, also known as 2-Methylphenyl isocyanate , is a chemical compound used in various organic reactions Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as alcohols and amines .
Mode of Action
The interaction of o-Tolyl isocyanate with its targets typically involves the formation of urethane or urea linkages . This occurs through the reaction of the isocyanate group (-NCO) with an alcohol or amine to form a carbamate or urea linkage, respectively .
Biochemical Pathways
The compound’s reactivity suggests it could participate in various biochemical reactions, particularly those involving proteins or other biomolecules with active hydrogen atoms .
Pharmacokinetics
Its bioavailability would likely be influenced by factors such as route of exposure and metabolic capacity .
Result of Action
Safety data indicates that exposure to the compound can cause skin and eye irritation, respiratory irritation, and potentially fatal inhalation hazards . These effects suggest that o-Tolyl isocyanate may induce cellular damage or an immune response upon exposure .
Action Environment
The action, efficacy, and stability of o-Tolyl isocyanate can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other reactive species in the environment. Additionally, factors such as temperature and pH could potentially influence the compound’s stability and reactivity .
Safety and Hazards
Direcciones Futuras
The future directions of o-Tolyl isocyanate research could involve the in situ formation of Low Molecular Weight Organogelator (LMWO) molecules in oil-on-water slicks through dual reactive precursor injection . This method could reduce the environmental impact of LMWOs, giving instantaneous gelation, even at low temperatures .
Análisis Bioquímico
Biochemical Properties
o-Tolyl isocyanate, like other isocyanates, is known for its high reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues This reactivity allows it to interact with various biomolecules, potentially influencing biochemical reactions
Cellular Effects
For instance, they can regulate transcription factors, signaling pathways, cell cycle, and apoptosis . It’s plausible that o-Tolyl isocyanate may have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
Isocyanates are electrophiles and are reactive towards a variety of nucleophiles including alcohols and amines . This suggests that o-Tolyl isocyanate could potentially form urethane linkages when treated with an alcohol, or interact with amines to form urea/amide or thioamide derivatives
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of o-Tolyl isocyanate in laboratory settings. It is known that o-Tolyl isocyanate is sensitive to moisture , which could potentially affect its stability and degradation over time.
Metabolic Pathways
Isocyanates are generally produced from amines by phosgenation , suggesting that o-Tolyl isocyanate could be involved in similar pathways.
Propiedades
IUPAC Name |
1-isocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-7-4-2-3-5-8(7)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYMIYBJLRRIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052286 | |
| Record name | 1-Isocyanato-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-68-6 | |
| Record name | 2-Methylphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-isocyanato-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-isocyanato-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Isocyanato-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-tolyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-5-carboxylic acid phenyl ester](/img/structure/B37740.png)





![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)
![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)
![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)


![[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile](/img/structure/B37759.png)

